Summary: The compound N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide has been synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . This compound is important because it possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Results: The synthesized target compound was fully characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS) .
Summary: The thermal decomposition behaviors of 4,10-dinitro-2,6,8,12-tetraoxa-4,10-diazaisowutrzitane (TEX) were studied using accelerating rate calorimetry to achieve the hazard assessment of TEX explosive .
Results: The kinetic parameters were studied from the measured self-heating rate data by assuming a zero-order reaction .
Summary: The compound 5,5′-bis (3,5-dinitro-1 H -pyrazol-4-yl)-1 H ,1′ H -3,3′-bi (1,2,4-triazole) (BDBT-2) has been synthesized and studied for its potential as a heat-resistant explosive . This compound exhibits a striking thermal decomposition temperature of 372 °C, a high detonation velocity of 8705 m s −1, desirable sensitivity properties, and is easy to scale-up .
Results: BDBT-2 surpasses the properties and energetic performance of the current and industrially used heat-resistant explosive 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) and the recently reported thermostable explosives .
Methods: The synthesis involved the reaction of dinitrobis- (N-polynitromethyl)triazoles .
Summary: Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents .
Results: They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
Field: Physical Chemistry
Summary: Anthraquinone and its derivatives have been identified as highly promising lead structures for various applications in organic electronics .
Methods: The calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide have been correlated against newly measured experimental data .
Results: The SCC DFTB/3ob parametrization in conjunction with the COSMO solvation model provides a highly adequate description of the electrochemical potentials also in the case of the two-fold reduced species .
4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone is a synthetic compound belonging to the anthraquinone family, characterized by its unique structure that includes two nitro groups at the 4 and 8 positions and sodium oxy groups at the 1 and 5 positions. This compound is notable for its potential applications in various fields, including dye manufacturing and medicinal chemistry. The molecular formula for this compound is , with a molecular weight of approximately 330.2060 g/mol .
Currently, there is no scientific research readily available detailing a specific mechanism of action for DNDA.
As information on DNDA is limited, it's crucial to handle any unknown compound with caution. Potential hazards might include:
The chemical behavior of 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone can be influenced by its functional groups. The nitro groups can undergo reduction to form amines or other derivatives, while the sodium oxy groups can participate in nucleophilic substitution reactions. These reactions make it a versatile intermediate in organic synthesis and dye production. Additionally, the compound can be involved in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups .
Anthraquinone derivatives, including 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone, have been studied for their biological activities. They exhibit significant cytotoxicity against various cancer cell lines, demonstrating potential as anticancer agents. For instance, some derivatives have shown enhanced efficacy against cisplatin-resistant ovarian cancer cells. The mechanism of action often involves intercalation into DNA and inhibition of topoisomerase II, leading to disrupted DNA replication and cell cycle arrest . Furthermore, these compounds may exhibit mutagenic properties as indicated by studies showing their effects on bacterial strains .
The synthesis of 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone can be achieved through several methods:
These methods highlight the compound's synthetic versatility and its potential for further functionalization.
4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone has several applications:
Studies on the interactions of 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone with biological systems indicate that it may affect cellular processes such as DNA replication and cell cycle progression. Its ability to intercalate into DNA suggests potential implications for genetic stability and mutagenesis . Additionally, its interactions with enzymes like topoisomerase II could provide insights into its mechanisms of action as an anticancer agent.
Several compounds share structural similarities with 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,8-Dihydroxyanthraquinone | Hydroxyl groups at positions 1 and 8 | Known for its use in medicinal applications |
Dantron (1,8-Dihydroxy-4-nitroanthraquinone) | Hydroxyl group at position 1 | Exhibits laxative properties; used in pharmaceuticals |
1-Amino-4-nitroanthraquinone | Amino group at position 1 | Potential use in dye synthesis |
1,5-Dihydroxy-4-nitroanthraquinone | Hydroxyl groups at positions 1 and 5 | Anticancer properties; different biological activity |
These compounds illustrate the diversity within the anthraquinone class while highlighting the unique features of 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone due to its specific nitro and sodium oxy substitutions.